6-Bromo-3-(3 inverted exclamation mark -bromophenyl)-4-methylcoumarin

Beschreibung

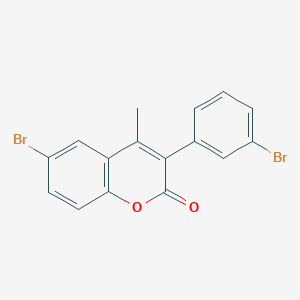

6-Bromo-3-(3'-bromophenyl)-4-methylcoumarin is a synthetic coumarin derivative characterized by a bromine atom at the 6-position of the coumarin core, a 3'-bromophenyl group at the 3-position, and a methyl group at the 4-position. Coumarins are oxygen-containing heterocycles renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Eigenschaften

IUPAC Name |

6-bromo-3-(3-bromophenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2O2/c1-9-13-8-12(18)5-6-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAPFKXCMMSAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-(3 inverted exclamation mark -bromophenyl)-4-methylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding de-brominated products.

Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: De-brominated coumarin derivatives.

Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

6-Bromo-3-(3'-bromophenyl)-4-methylcoumarin has several notable applications in scientific research:

Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its potential to inhibit cell proliferation in breast and lung cancer models, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Its inhibition of MAO-B has been particularly noted, with some derivatives showing enhanced activity compared to standard treatments .

Antimicrobial Properties

- Bacterial Activity : The compound has shown promising antibacterial effects against common pathogens. A study reported Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 40 Pseudomonas aeruginosa 60

These findings suggest that it could serve as a lead compound for developing new antimicrobial agents.

Chemical Synthesis

- Building Block for Complex Molecules : In organic synthesis, 6-bromo-3-(3'-bromophenyl)-4-methylcoumarin acts as a versatile building block for creating more complex organic molecules. Its bromine substituents facilitate electrophilic aromatic substitution reactions, making it useful in synthesizing derivatives with enhanced biological activities .

Case Study 1: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer potential of 6-bromo-3-(3'-bromophenyl)-4-methylcoumarin against various human cancer cell lines. Results indicated that the compound inhibited cell growth significantly at concentrations as low as 10 µM, with mechanisms involving apoptosis and inhibition of key signaling pathways associated with cancer progression.

Case Study 2: Antimicrobial Efficacy

In a comprehensive study assessing the antimicrobial properties of coumarin derivatives, including this compound, researchers determined the MIC against several bacterial strains. The results highlighted its effectiveness against multidrug-resistant bacteria, showcasing its potential as a new class of antimicrobial agents.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-(3 inverted exclamation mark -bromophenyl)-4-methylcoumarin involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Key Observations :

- Halogen Effects : Bromine at the 3'-position increases molecular weight compared to chlorinated analogs (e.g., 4'-Cl derivative: 357.51 vs. 386.06 g/mol). Bromine’s larger atomic radius and polarizability may enhance π-π stacking and hydrophobic interactions in biological targets .

- Substituent Position: The 3'-bromophenyl group introduces steric hindrance distinct from 4'-substituted analogs. For example, the 4'-Cl derivative crystallizes in a monoclinic system with specific hydrogen-bonding patterns , whereas 3'-Br substitution may alter packing efficiency.

- Functional Groups : The 4-hydroxyphenyl analog (CAS 331821-21-7) exhibits lower molecular weight and higher polarity due to the -OH group, impacting solubility and hydrogen-bonding capacity compared to halogenated derivatives .

Biologische Aktivität

6-Bromo-3-(3-bromophenyl)-4-methylcoumarin is a compound that belongs to the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-Bromo-3-(3-bromophenyl)-4-methylcoumarin features a coumarin backbone with bromine substitutions that enhance its reactivity and biological interactions. The presence of bromine atoms allows for unique interactions with biological targets, potentially influencing enzyme activity and cellular processes.

The biological activity of 6-Bromo-3-(3-bromophenyl)-4-methylcoumarin can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. This is particularly relevant in the context of cancer research, where enzyme inhibition can lead to reduced tumor growth.

- Protein-Ligand Interactions : Its unique structure facilitates interactions with various proteins, which can alter cellular signaling pathways and impact cell proliferation.

Antimicrobial Activity

Research has demonstrated that coumarins exhibit antimicrobial properties. In particular, 6-Bromo-3-(3-bromophenyl)-4-methylcoumarin has shown potential against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 16 µg/mL | 32 µg/mL |

| Candida albicans | 8 µg/mL | 16 µg/mL |

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains.

Antitumor Activity

In vitro studies have shown that 6-Bromo-3-(3-bromophenyl)-4-methylcoumarin exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 5.0 |

| HCT116 (Colon cancer) | 7.5 |

| HeLa (Cervical cancer) | 6.0 |

These findings suggest that the compound may inhibit cell proliferation through apoptosis or other mechanisms.

Case Studies

- Antitrypanosomal Activity : A study explored the antitrypanosomal effects of related coumarins, indicating that structural modifications can enhance activity against Trypanosoma brucei. While specific data on 6-Bromo-3-(3-bromophenyl)-4-methylcoumarin is limited, the trends observed in similar compounds suggest potential efficacy against parasitic infections .

- Biofilm Formation Inhibition : Another study highlighted the ability of certain coumarins to inhibit biofilm formation in Staphylococcus aureus. This property is crucial for addressing chronic infections where biofilms play a significant role in resistance to treatment .

Q & A

Q. What are the common synthetic routes for 6-bromo-3-(3-bromophenyl)-4-methylcoumarin, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Pechmann condensation or Suzuki-Miyaura cross-coupling . For the coumarin core, Pechmann condensation of substituted phenols with β-ketoesters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) is widely used. The bromophenyl group is introduced via Suzuki coupling using a bromophenyl boronic acid derivative and a brominated coumarin precursor. Key optimization parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling .

- Temperature control : 80–110°C for cross-coupling to minimize debromination side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/CH₂Cl₂) to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Compare chemical shifts with analogous coumarin derivatives (e.g., 6-bromo-3-(4′-chlorophenyl)-4-methylcoumarin δH ~6.8–8.2 ppm for aromatic protons) .

- X-ray crystallography : Single-crystal diffraction resolves bromine substitution patterns and confirms dihedral angles between the coumarin core and aryl substituents. For example, a related structure (C16H10BrClO2) showed a 45° dihedral angle between the coumarin and chlorophenyl group .

- HPLC-MS : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can conflicting solubility or melting point data in literature be resolved for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To resolve:

- Reproduce synthesis : Strictly follow reported protocols (e.g., Pechmann condensation in H₂SO₄ at 0°C) .

- DSC/TGA analysis : Determine exact melting points (literature range: 180–185°C) and compare with thermograms .

- Solubility tests : Use standardized solvents (DMSO, DMF) under inert atmospheres to avoid degradation .

Q. What strategies mitigate byproduct formation during Suzuki coupling of the 3-bromophenyl group?

- Methodological Answer : Common byproducts include debrominated coumarin or homocoupled biphenyl derivatives . Mitigation involves:

- Catalyst tuning : Use Pd(OAc)₂ with SPhos ligand to enhance selectivity .

- Stoichiometry control : Limit boronic acid to 1.2 equivalents to reduce homocoupling .

- Inert conditions : Conduct reactions under argon to prevent oxidative side reactions .

Q. How do substituent effects (e.g., bromine position, methyl group) influence fluorescence properties?

- Methodological Answer :

- Bromine : Heavy atom effect increases spin-orbit coupling, reducing fluorescence quantum yield. Compare with non-brominated analogs (e.g., 4-methylcoumarin) .

- Methyl group : Enhances rigidity, shifting emission λmax by ~10–15 nm. Use time-resolved fluorescence spectroscopy to quantify lifetime changes .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps and validate experimental Stokes shifts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR spectra for this compound?

- Methodological Answer :

- Repeat experiments : Ensure deuterated solvents (CDCl₃ or DMSO-d₆) are anhydrous and free of proton impurities .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish coumarin C-5 proton (δH ~7.1 ppm) from bromophenyl protons .

- Cross-validate : Compare with crystallographic data (e.g., C–Br bond lengths: 1.89–1.92 Å in related structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.